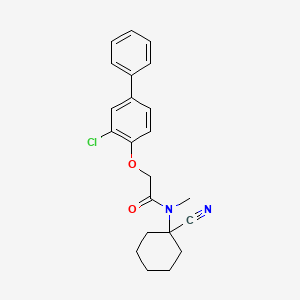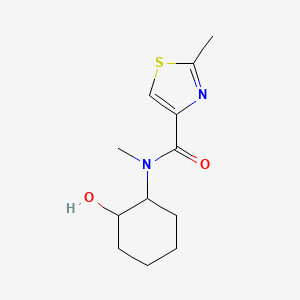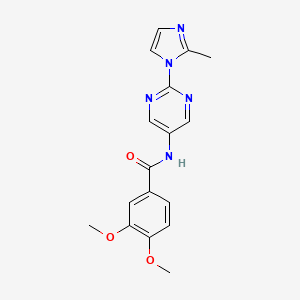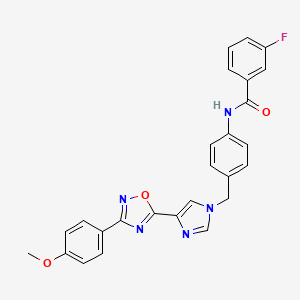![molecular formula C15H12FNO3S B2374945 2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)benzoic acid CAS No. 851288-58-9](/img/structure/B2374945.png)
2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)benzoic acid” is a chemical compound with the IUPAC name "{[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl}acetic acid" . It has a molecular weight of 243.26 and 257.29 , and its InChI Code is "1S/C10H10FNO3S/c11-7-1-3-8(4-2-7)12-9(13)5-16-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15)" and "1S/C11H12FNO3S/c12-9-3-1-8(2-4-9)5-13-10(14)6-17-7-11(15)16/h1-4H,5-7H2,(H,13,14)(H,15,16)" respectively.
Molecular Structure Analysis
The molecular structure of this compound includes a fluorophenyl group, a carbamoyl group, and a sulfanyl group attached to an acetic acid backbone . The presence of these functional groups can influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis
This compound has a solid physical form . The InChI key for this compound is "HCXVWZPKHSIFDX-UHFFFAOYSA-N" and "YCGWUUDFZHLDST-UHFFFAOYSA-N" .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Pharmacological Compounds
2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)benzoic acid and its derivatives have been synthesized and characterized for their pharmacological potential. For instance, some derivatives have been synthesized through multi-step reactions from 3-chloro-2-fluoro benzoic acid, showing significant anti-convulsant and anti-inflammatory activities, supported by molecular docking studies for the inhibition of cyclooxygenase-2 and voltage-gated sodium channels (Bhat et al., 2016).
Anti-Helicobacter Pylori Agents
Derivatives of this compound have shown potent and selective activities against Helicobacter pylori, a gastric pathogen. These derivatives, particularly a prototype carbamate, have displayed low minimal inhibition concentration values against different H. pylori strains, including those resistant to common treatments (Carcanague et al., 2002).
Hypoglycemic Agents
In the field of diabetes research, derivatives of this compound have been investigated for their hypoglycemic properties. For example, the structure-activity relationships in benzoic acid derivatives were explored, leading to the development of compounds like repaglinide, which showed significant activity as a therapeutic for type 2 diabetic patients (Grell et al., 1998).
Electrochemical Studies
The electrochemical behavior of compounds structurally related to 2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)benzoic acid has been studied. These studies focus on the electrochemical reduction of these compounds, providing insights into their chemical behavior and potential applications in various fields (Mandić et al., 2004).
Stress Tolerance in Plants
In agricultural and botanical research, compounds like benzoic acid, a structurally related molecule, have been evaluated for their role in inducing multiple stress tolerance in plants. These studies have implications for improving crop resistance to environmental stresses (Senaratna et al., 2004).
Fluorescent Probes and Imaging
The development of near-infrared fluorescent probes utilizing derivatives of benzoic acid for sensitive detection and imaging in living cells and in vivo applications has been a significant advancement. Such probes help in understanding cellular processes and disease mechanisms (Han et al., 2018).
Safety And Hazards
The safety information for this compound indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center/doctor if you feel unwell .
Eigenschaften
IUPAC Name |
2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO3S/c16-10-5-7-11(8-6-10)17-14(18)9-21-13-4-2-1-3-12(13)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNDUUNNSMVJOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SCC(=O)NC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,6-dichloro-N-[4-chloro-2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]pyridine-2-carboxamide](/img/structure/B2374863.png)


![6-ethyl 3-methyl 2-(5-bromothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2374868.png)

![(E)-3-(benzo[d]thiazol-2-yl)-N-(4-methoxybenzylidene)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine](/img/structure/B2374872.png)
![N-[(4-methylphenyl)methyl]-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide](/img/structure/B2374873.png)
![3-(2-methoxyphenyl)-9-(p-tolyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2374876.png)
![6-(Trifluoromethyl)-2-[5-(trifluoromethyl)thiophen-3-yl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2374877.png)
![1-(5-Oxa-2-azaspiro[3.4]octan-2-yl)prop-2-en-1-one](/img/structure/B2374881.png)
![2-methyl-N-[1-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-1,4-dihydroquinolin-2-yl]propanamide](/img/structure/B2374882.png)
![2-(1,3-Benzoxazol-2-yl)-5-benzyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2374883.png)

